molecular formula C11H14INO B1398940 2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1247666-73-4

2-[(4-Iodophenoxy)methyl]pyrrolidine

Cat. No. B1398940
CAS RN: 1247666-73-4
M. Wt: 303.14 g/mol
InChI Key: GQJSRLBAIYUZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors . The reaction conditions are reported in the literature . For example, “2-[(4-Iodophenoxy)methyl]pyrrolidine” is synthesized through the reaction of 4-iodophenol with pyrrolidine.


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemistry of nitrogen-containing heterocyclic compound pyrrole and pyrrolidine has been a versatile field of study for a long time for its diverse biological and medicinal importance . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . These databases provide information on structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .

Scientific Research Applications

Pyrrolidine Derivatives in Medicine and Industry

Pyrrolidines, including compounds like 2-[(4-Iodophenoxy)methyl]pyrrolidine, are notable for their wide range of biological effects. Many pyrrolidines have found applications in medicine, while others are used in industries such as dye and agrochemical manufacturing. The study of pyrrolidines' chemistry is therefore significant for both scientific and practical reasons. For instance, pyrrolidines have been synthesized through [3+2] cycloaddition reactions, showing their versatile nature in chemical synthesis (Żmigrodzka et al., 2022).

Synthesis and Biological Activity

Pyrrolidine derivatives have been isolated from natural sources and synthesized, exhibiting significant biological activities. For example, compounds derived from pyrrolidine have shown anti-juvenile-hormone activity and insecticidal properties. These findings highlight the potential of pyrrolidine derivatives in developing new biological agents (Cantín et al., 1999).

Structural and Spectroscopic Analysis

The structural analysis of pyrrolidine-based compounds, such as alkylaminophenol derivatives, has been conducted using various spectroscopic methods. These studies provide insights into the molecular properties of these compounds, which are essential for understanding their biological and chemical behavior (Ulaş, 2021).

Anticancer Activities

Pyrrolidine derivatives have been synthesized and evaluated for their anticancer activities. The synthesis of these compounds involves a domino reaction catalyzed by elemental iodine, leading to derivatives with potential anticancer properties. Such research paves the way for the development of new therapeutic agents (Ramachandran et al., 2012).

Mechanism of Action

The mechanism of action of pyrrolidine compounds is often related to their stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Information about the safety and hazards of “2-[(4-Iodophenoxy)methyl]pyrrolidine” can also be found in databases like PubChem . These databases provide safety/hazards/toxicity information .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the future directions in the study of “2-[(4-Iodophenoxy)methyl]pyrrolidine” and similar compounds may involve further exploration of their potential as drug candidates.

properties

IUPAC Name

2-[(4-iodophenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSRLBAIYUZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Iodophenoxy)methyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
2-[(4-Iodophenoxy)methyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
2-[(4-Iodophenoxy)methyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
2-[(4-Iodophenoxy)methyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
2-[(4-Iodophenoxy)methyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
2-[(4-Iodophenoxy)methyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.